4-(2,4-Dimethylphenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-3-4-13(11(2)9-10)12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 |
InChI Key |
UQEABOWIBIOOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCNCC2)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2,4 Dimethylphenyl Piperidine and Its Derivatives
Synthetic Routes for 4-(2,4-Dimethylphenyl)piperidine
Multi-Step Approaches to the Core Scaffold
Multi-step syntheses are fundamental in constructing the this compound scaffold. These routes often begin with commercially available starting materials and proceed through several chemical transformations. A common strategy involves the construction of a piperidone intermediate, which is then converted to the desired piperidine (B6355638).
For instance, 4-piperidones can be synthesized through the addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil Another approach involves the catalytic hydrogenation of a corresponding pyridine (B92270) derivative, often using a nickel catalyst at elevated temperatures and pressures. dtic.mil The resulting 4-piperidone (B1582916) can then undergo a Grignard reaction with a 2,4-dimethylphenylmagnesium bromide, followed by dehydration and subsequent reduction of the resulting enamine or alkene to yield the this compound core.
An alternative multi-step approach could involve the synthesis of a suitable precursor like a γ-chloropropylamine, which can then undergo a cascade Michael addition/alkylation process with an appropriate Michael acceptor to form the piperidine ring in a one-pot formal [4+2] cycloaddition. researchgate.net These multi-step sequences, while sometimes lengthy, offer flexibility in introducing various substituents onto the piperidine ring.
A general example of a multi-step synthesis is the Grignard addition of a pentylmagnesium bromide to a ketone, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene to form the final alkane product. ukdiss.com This sequence of reactions highlights a common strategy in multi-step synthesis: building a carbon skeleton, introducing functionality, and then modifying that functionality to achieve the target molecule. ukdiss.com
| Reaction Step | Description | Key Reagents |
| Piperidone Formation | Construction of the 4-piperidone ring. | Primary amine, methyl acrylate |
| Grignard Reaction | Introduction of the 2,4-dimethylphenyl group. | 2,4-Dimethylphenylmagnesium bromide |
| Dehydration & Reduction | Formation of the final piperidine ring. | Acid catalyst, reducing agent (e.g., H2/Pd/C) |
Efficient and Optimized Synthetic Pathways
For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, could be employed to directly couple a 2,4-dimethylphenylboronic acid or a 2,4-dimethylaniline (B123086) with a suitably functionalized piperidine precursor. This approach significantly shortens the synthetic sequence.
Another optimized strategy involves a one-pot synthesis where multiple transformations occur in a single reaction vessel. For example, a reductive amination of a suitable ketone precursor with an amine in the presence of a reducing agent can directly lead to the formation of the piperidine ring with the desired substitution pattern.
Preparation of Key Precursors and Intermediates for this compound Synthesis
The synthesis of this compound relies on the availability of key precursors and intermediates. These molecules are the building blocks that are assembled into the final product.
A crucial intermediate is often a 4-piperidone derivative. As mentioned previously, these can be synthesized via the Dieckmann condensation of a diester formed from a primary amine and two molecules of an acrylate. dtic.mil Another important precursor is 2,4-dimethylbromobenzene or 2,4-dimethylaniline, which serves as the source of the 2,4-dimethylphenyl group. These are typically commercially available or can be prepared through standard aromatic substitution reactions.
For multi-step syntheses, intermediates such as γ-chloropropylamines can be prepared from the corresponding alcohols. researchgate.net The synthesis of fentanyl and its analogs, which share the 4-arylpiperidine motif, has led to the identification and control of key precursors like N-phenyl-4-piperidinamine (4-AP) and tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP). unodc.org While not directly used for this compound, the synthetic strategies for these precursors can be adapted.
| Precursor/Intermediate | Role in Synthesis | Typical Synthesis Method |
| 4-Piperidone | Core heterocyclic ring structure | Dieckmann condensation |
| 2,4-Dimethylbromobenzene | Source of the 2,4-dimethylphenyl group | Aromatic bromination |
| 2,4-Dimethylaniline | Source of the 2,4-dimethylphenyl group | Reduction of 2,4-dinitrotoluene |
| γ-Chloropropylamines | Building block for piperidine ring formation | From corresponding alcohols |
Chiral Synthesis and Stereoselective Approaches to this compound Enantiomers
Many biologically active piperidine derivatives are chiral, and their pharmacological activity often resides in a single enantiomer. Therefore, the development of chiral and stereoselective syntheses for this compound enantiomers is of significant interest.
One approach to obtaining enantiomerically pure piperidines is through the use of chiral pool starting materials, such as amino acids. whiterose.ac.uk For example, L-lysine can be a starting point for the synthesis of chiral piperidine derivatives. whiterose.ac.uk Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.
Asymmetric hydrogenation of a prochiral enamine or tetrahydropyridine (B1245486) precursor using a chiral catalyst, such as a rhodium or iridium complex with a chiral ligand, can provide access to a specific enantiomer of this compound. nih.gov For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to be an effective method for producing chiral piperidines. nih.gov
Furthermore, chiral resolution of a racemic mixture of this compound can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. nih.gov
Derivatization Strategies for this compound
Derivatization of the this compound scaffold is a common strategy to explore structure-activity relationships and to modulate the pharmacological properties of the molecule.
Functionalization at the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a key site for functionalization due to its nucleophilicity. A wide variety of substituents can be introduced at this position through N-alkylation, N-acylation, N-arylation, and reductive amination reactions.
N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides or by reductive amination with aldehydes or ketones. For instance, reaction with an alkyl bromide in the presence of a base will introduce an alkyl group onto the nitrogen.
N-Acylation: Acylation with acid chlorides or anhydrides in the presence of a base leads to the formation of amides. This is a common strategy to introduce a variety of functional groups. For example, N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been synthesized from pyridine-4-formyl-(2,6-dimethyl)aniline. chemicalbook.com
N-Arylation: The piperidine nitrogen can be arylated using palladium-catalyzed Buchwald-Hartwig amination with an aryl halide or triflate. This allows for the introduction of various substituted phenyl groups.
Urea (B33335) and Carbamate (B1207046) Formation: Reaction with isocyanates or carbamoyl (B1232498) chlorides can introduce urea or carbamate functionalities at the piperidine nitrogen. For example, N-(2,4-dimethylphenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide is a derivative functionalized at the nitrogen. chemdiv.com
These derivatization strategies allow for the systematic modification of the this compound structure to optimize its interaction with biological targets.
| Functionalization Reaction | Reagents | Product Type |
| N-Alkylation | Alkyl halide, base | N-Alkylpiperidine |
| Reductive Amination | Aldehyde/Ketone, reducing agent | N-Alkylpiperidine |
| N-Acylation | Acid chloride/anhydride (B1165640), base | N-Acylpiperidine (Amide) |
| N-Arylation | Aryl halide, Palladium catalyst | N-Arylpiperidine |
| Urea Formation | Isocyanate | N-Carbamoylpiperidine (Urea) |
Modifications on the Dimethylphenyl Moiety
The 2,4-dimethylphenyl substituent on the piperidine ring presents a versatile platform for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially altered biological activities. These modifications can be broadly categorized into electrophilic aromatic substitution, cross-coupling reactions, and functionalization of the methyl groups.
Electrophilic aromatic substitution reactions on the electron-rich dimethylphenyl ring can introduce a variety of functional groups. For instance, nitration or halogenation would likely occur at the positions ortho or para to the activating methyl groups, subject to steric hindrance from the piperidine ring. Subsequent reduction of a nitro group to an amine or further derivatization of a halogen provides a handle for introducing additional complexity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the aromatic ring. researchgate.net For these reactions to be employed, the dimethylphenyl moiety would first need to be functionalized with a suitable group, such as a halide or a boronic acid. For example, bromination of the dimethylphenyl ring would furnish a substrate for Suzuki coupling with a variety of boronic acids, leading to the introduction of new aryl or alkyl groups. Similarly, conversion to a boronic acid derivative would allow for coupling with various aryl or vinyl halides. The Negishi cross-coupling reaction, which utilizes organozinc compounds, offers a versatile method for coupling with aryl halides and triflates. researchgate.netnih.gov
Functionalization of the benzylic methyl groups offers another avenue for modification. Radical halogenation, for example, using N-bromosuccinimide (NBS), could selectively introduce a bromine atom onto one or both methyl groups. These benzylic bromides are then valuable intermediates for nucleophilic substitution reactions, allowing the introduction of a wide range of functionalities such as alcohols, ethers, amines, and nitriles.
Table 1: Potential Modifications on the Dimethylphenyl Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 4-(2,4-Dimethyl-nitro-phenyl)piperidine derivative |
| Halogenation | Br₂, FeBr₃ | 4-(Bromo-2,4-dimethylphenyl)piperidine derivative |
| Suzuki Coupling | Aryl-boronic acid, Pd catalyst, base | 4-(Substituted-biphenyl)piperidine derivative |
| Negishi Coupling | Organozinc halide, Pd or Ni catalyst | 4-(Aryl/Alkenyl-2,4-dimethylphenyl)piperidine derivative |
| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | 4-(2-Bromomethyl-4-methylphenyl)piperidine derivative |
Incorporation into Complex Heterocyclic Systems
The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These intricate molecular architectures are often sought after in medicinal chemistry due to their rigid conformations and potential for specific interactions with biological targets. The construction of such systems can be achieved through intramolecular cyclization reactions or intermolecular cycloaddition reactions.
Intramolecular cyclization strategies typically involve the presence of a reactive functional group on the piperidine nitrogen or at a suitable position on the piperidine or dimethylphenyl ring. For instance, if the piperidine nitrogen is substituted with a group containing a latent electrophile or nucleophile, cyclization onto the dimethylphenyl ring can lead to the formation of a new fused ring. An example of this approach involves the treatment of a protected 3-alkenyl-4-oxopiperidine with a Lewis acid to induce cyclization, forming piperidine derivatives fused with oxygen-containing heterocycles. researchgate.net
Intermolecular cycloaddition reactions represent a powerful and convergent approach to complex heterocyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly noteworthy example. wikipedia.orglibretexts.org A derivative of this compound, transformed into a diene, could react with a dienophile to construct a six-membered ring fused to the piperidine core. For example, catalytic hydrogenation of a 4-aryltetrahydropyridine can yield a diene suitable for Diels-Alder cycloaddition with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD), leading to tetrahydroisoquinolines. researchgate.net Other types of cycloaddition reactions, such as [3+2] and [4+4] cycloadditions, can also be envisioned with appropriately functionalized derivatives of this compound to generate five- and eight-membered fused rings, respectively. wikipedia.orgmdpi.com The catalytic asymmetric [4+2] annulation of imines with allenes, for instance, provides a route to functionalized piperidine derivatives that can be further elaborated into complex systems. nih.gov
The synthesis of fused tricyclic heterocycles containing a piperidine or piperazine (B1678402) ring has been explored for the development of antipsychotic agents, highlighting the therapeutic potential of such complex structures. nih.gov
Table 2: Examples of Cycloaddition Reactions for Complex Heterocycle Synthesis
| Cycloaddition Type | Reactants | Resulting Fused System |
| [4+2] Diels-Alder | Piperidine-derived diene + Alkyne dienophile | Fused six-membered ring (e.g., Tetrahydroisoquinoline) researchgate.net |
| [3+2] Dipolar Cycloaddition | Piperidine-derived 1,3-dipole + Alkene/Alkyne | Fused five-membered ring mdpi.com |
| [4+4] Photocycloaddition | Two piperidine-derived diene units | Fused eight-membered ring wikipedia.org |
Green Chemistry and Sustainable Synthetic Protocols
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and fine chemicals, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.com The synthesis of this compound and its derivatives can benefit from the application of these sustainable protocols.
One of the key areas of green chemistry is the use of alternative, environmentally benign reaction media. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green solvents. researchgate.netrsc.orgnih.gov They are often biodegradable, have low toxicity, and can be prepared from inexpensive, renewable resources. youtube.com The use of DESs has been reported for the synthesis of piperidone derivatives, which are precursors to piperidines. researchgate.net These solvents can facilitate reactions and simplify product isolation, often leading to higher yields and purity. For instance, a deep eutectic solvent composed of glucose and choline (B1196258) chloride has been successfully employed as an environmentally safe medium for the preparation of 2,6-diarylpiperidin-4-ones. researchgate.net
Solvent-free or solid-state reactions represent another important green chemistry approach. Conducting reactions without a solvent minimizes waste and can sometimes lead to different reactivity and selectivity. Grinding techniques and mechanochemistry can be employed to promote reactions in the solid state, often with reduced reaction times and energy input.
The use of recoverable and reusable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused, reducing waste and cost. In the context of piperidine synthesis, various metal catalysts supported on solid materials can be employed for hydrogenation and cross-coupling reactions.
Table 3: Green Chemistry Approaches in Piperidine Synthesis
| Green Chemistry Principle | Application in Piperidine Synthesis | Example |
| Use of Renewable Feedstocks | Synthesis of DES from natural products like choline and glucose. youtube.com | Glucose-choline chloride DES for piperidone synthesis. researchgate.net |
| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds with DES or water. | Use of deep eutectic solvents as reaction media. researchgate.netrsc.org |
| Design for Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times. | Not specifically found for this compound, but a general green technique. |
| Catalysis | Use of recoverable heterogeneous catalysts or biocatalysts. | Use of supported metal catalysts for hydrogenation. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, such as cycloaddition reactions. | [4+2] cycloaddition to form fused systems. researchgate.net |
| Reduction of Derivatives | Avoiding unnecessary protection and deprotection steps through one-pot syntheses. | One-pot Negishi cross-coupling for α-arylation of piperidines. nih.gov |
Structure Activity Relationship Sar and Ligand Design Principles Centered on 4 2,4 Dimethylphenyl Piperidine
Core Scaffold Contribution to Biological Activity
The piperidine (B6355638) ring is a highly versatile and privileged scaffold in medicinal chemistry, frequently found in the structure of pharmacologically active compounds. ijnrd.orgresearchgate.net Its derivatives are known to exhibit a wide range of biological activities, including anti-diabetic, anti-cancer, anti-viral, and anti-inflammatory properties. ijnrd.orgresearchgate.net The 4-phenylpiperidine (B165713) framework, in particular, is of great importance as it resembles the pharmacophore of morphine, making it a key component in the design of ligands for opioid receptors. nih.gov
The core piperidine structure serves as an appropriate scaffold for building molecules with specific, pre-organized conformations. mdpi.com For instance, in the design of opioid receptor ligands, the N-phenyl-N-piperidin-4-yl-propionamide moiety is considered crucial for selective binding to the μ-opioid receptor. nih.gov This is based on the "message-address" concept, where specific parts of the molecule (the "message") are responsible for anchoring the ligand to the receptor. nih.gov
Furthermore, the piperidine scaffold has been identified as a valuable building block for developing kinase inhibitors. A scaffold based on N-(2-aminoethyl)piperidine-4-carboxamide was discovered to be active against multiple kinases, including VEGFR-2, ERK-2, and Abl-1, suggesting that the core structure facilitates interactions with the active sites of these diverse enzymes. nih.gov The inherent three-dimensionality of the saturated piperidine ring is increasingly recognized as a desirable feature, helping to improve properties like solubility and metabolic stability compared to flat aromatic systems. nih.gov
Impact of Substituents on Target Interaction and Selectivity
The biological activity and selectivity of 4-(2,4-Dimethylphenyl)piperidine analogues can be finely tuned by modifying the substituents on both the phenyl ring and the piperidine nitrogen. The position and nature of these substituents are decisive factors in the molecule's interaction with its biological target. rsc.org
In a study of 4-piperidine-based thiosemicarbazones as Dihydrofolate Reductase (DHFR) inhibitors, various substitutions on the phenyl ring led to a range of inhibitory activities. nih.gov The research demonstrated that the electronic properties of the substituents significantly influenced the compound's potency.
Table 1: Impact of Phenyl Ring Substituents on DHFR Inhibition
| Compound | Substituent (R) on Phenyl Ring | IC50 (µM) |
| 5a | 4-Br | 22.40 ± 0.35 |
| 5c | 2,4-di-Cl | 23.50 ± 0.41 |
| 5d | 4-F | 26.80 ± 0.52 |
| 5g | 4-NO2 | 18.20 ± 0.29 |
| 5p | 2,4-di-OH | 13.70 ± 0.25 |
| 5s | 3-OH, 4-OCH3 | 16.50 ± 0.31 |
Data sourced from a study on 4-piperidine-based thiosemicarbazones. nih.gov
This data indicates that electron-withdrawing groups like nitro (5g) and electron-donating hydroxyl groups (5p, 5s) can enhance inhibitory activity against DHFR. nih.gov
Similarly, in a series of oxadiazole-piperazine conjugates designed as acetylcholinesterase (AChE) inhibitors, substitutions on the phenylpiperazine moiety dramatically affected potency. Adding a benzyl (B1604629) or p-methyl benzyl group significantly increased activity against human AChE, while a p-methoxy phenyl substituent resulted in only moderate inhibition. nih.gov This highlights how different substituents can alter the binding affinity for the target enzyme.
Quantitative Structure-Activity Relationship (QSAR) analyses have further revealed that features like the van der Waals surface area and the distribution of partial charges are critical for the inhibitory activity of piperidine derivatives. researchgate.net Specifically, the presence of fractional negative charges on the molecule's surface was found to be important for farnesyltransferase (FTase) inhibitory activity, likely due to interactions with a zinc ion in the enzyme's active site. researchgate.net
Rational Design Strategies for this compound Analogues
The development of novel therapeutic agents from a lead scaffold like this compound relies on several rational design strategies to optimize potency, selectivity, and pharmacokinetic properties.
Fragment-Based Drug Discovery (FBDD) is a modern approach where small, low-molecular-weight molecules (fragments) are screened for weak binding to a biological target. rsc.orgbu.edu These hits then serve as starting points for building more potent, lead-like compounds. The piperidine scaffold is considered an excellent building block for creating libraries of 3D fragments. nih.govwhiterose.ac.uk This is part of a broader effort to move beyond flat, two-dimensional molecules that have historically dominated screening collections and to explore 3D chemical space more effectively. nih.govwhiterose.ac.uk
The process involves identifying "hot spots" in a protein's binding site that contribute significantly to the binding free energy. bu.edu By synthesizing libraries of diverse piperidine isomers, medicinal chemists can generate a range of 3D shapes and vectors for further functionalization, allowing for a more efficient exploration of these hot spots. nih.gov The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates, for example, has been used to create a virtual library of 3D fragments with molecular properties suitable for FBDD campaigns. nih.govwhiterose.ac.uk
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of retaining biological activity while improving other properties. princeton.eduu-tokyo.ac.jp This technique is crucial for addressing issues like metabolic instability or poor solubility. princeton.edutcichemicals.com
In the context of piperidine-containing compounds, common bioisosteric replacements are employed to enhance drug-like properties. For example, to increase the three-dimensionality and solubility of a drug candidate, a flat benzene (B151609) ring might be replaced by a non-planar bioisostere like a bicyclo[1.1.1]pentane. tcichemicals.com Similarly, saturated heterocyclic rings like piperazine (B1678402) or morpholine, which can be metabolically labile, can be replaced with spirocyclic structures such as spiro-azetidines. princeton.edutcichemicals.com This replacement can maintain or improve target engagement while offering different structural and physicochemical properties. For instance, replacing a piperidine with a 6-oxa-2-azabicyclo[3.3]heptane in a melanin-concentrating hormone receptor 1 (MCHr1) antagonist allowed for greater freedom in exploring the structure-activity relationship. princeton.edu
Structural simplification is a design strategy aimed at reducing the molecular complexity of a lead compound while preserving its essential pharmacophoric features. The goal is to create analogues that are easier to synthesize, have a lower molecular weight, and possess more favorable pharmacokinetic profiles.
One approach to structural simplification involves the use of bioisosteres that are less complex than the original moiety. As mentioned, replacing a phenyl group with a smaller, non-aromatic scaffold like bicyclo[1.1.1]pentane is a prime example of this methodology. tcichemicals.com This not only simplifies the structure but can also confer benefits such as improved solubility and a reduction in potential metabolic liabilities associated with aromatic rings. tcichemicals.com This strategy helps to escape the "flatland" of planar molecules that have been linked to higher failure rates in clinical trials due to undesirable bioavailability and toxicity. tcichemicals.com
Stereochemical Influence on Pharmacological Profile
Stereochemistry, the 3D arrangement of atoms in a molecule, has a profound impact on the pharmacological profile of a drug. nih.govmdpi.com Since biological targets like receptors and enzymes are chiral themselves, they can differentiate between the different stereoisomers (enantiomers or diastereomers) of a chiral drug. nih.govmdpi.com This can lead to significant differences in potency, metabolism, and toxicity between isomers. nih.gov
For piperidine-based compounds, stereochemistry is a critical determinant of biological activity. In a study of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine, a compound structurally related to the 4-arylpiperidine class, the two enantiomers displayed a marked difference in analgesic potency.
Table 2: Influence of Stereochemistry on Opioid Receptor Activity
| Enantiomer | Absolute Configuration | Analgesic Potency (Relative) |
| (-)-enantiomer | (2S, 4R) | ~10x more potent |
| (+)-enantiomer | (2R, 4S) | Less potent |
Data based on studies of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers. nih.gov
The (-)-(2S,4R) enantiomer was found to be approximately ten times more potent than its (+)-(2R,4S) counterpart in both analgesic tests and receptor binding studies. nih.gov This result demonstrates that opioid receptors can distinguish between the different spatial arrangements of the piperidine ring and its substituents. nih.gov It also suggests that the piperidine ring binds within a specific cleft of the receptor, where only one stereoisomer can achieve the optimal fit for a strong interaction. nih.gov In many cases, only one isomer, such as the (5S, αS) natural isomer of some compounds, shows significant biological potency, suggesting that stereoselective uptake or transport mechanisms may also be at play. mdpi.com
Pharmacological Characterization and Mechanistic Elucidation of 4 2,4 Dimethylphenyl Piperidine Derivatives
Receptor Binding Affinity and Selectivity Profiling
The affinity of a compound for a specific receptor is a critical determinant of its pharmacological effects. For 4-phenylpiperidine (B165713) derivatives, extensive research has been conducted to characterize their binding affinities across several major neurotransmitter receptor families, including dopamine (B1211576), serotonin, adrenergic, and opioid receptors. This profiling is essential for understanding their potential therapeutic applications and for guiding the development of more selective agents.
Derivatives of the 4-phenylpiperidine scaffold have demonstrated a notable affinity for dopamine receptors, with a particular emphasis in the literature on the D2-like family (D2, D3, and D4). Certain piperidine-based ligands have been identified as potent and selective antagonists for the D4 receptor. For instance, some novel piperidine (B6355638) derivatives show a high variability in their affinity for the D4 receptor, with pKi values ranging from 6.12 to 9.18. mdpi.com These compounds generally exhibit higher affinity for the D4 receptor compared to the D2 and D3 subtypes. mdpi.com
Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine core and its substituents can significantly influence binding affinity and selectivity. For example, the elongation of a linker chain between a quinolinone nucleus and the basic piperidine function has been shown to be detrimental to D4 receptor affinity. mdpi.com In contrast, other modifications have led to the discovery of D4 receptor antagonists with exceptional binding affinity, with some compounds displaying a Ki value as low as 0.3 nM for the D4 receptor and remarkable selectivity over other dopamine receptor subtypes (>2000-fold vs. D1, D2, D3, and D5). plos.org
The D1-like receptors (D1 and D5) are also recognized as targets for some piperidine analogs, although the affinity is often lower compared to the D2-like family. The structural determinants for affinity at D1 and D2 receptors have been explored, suggesting that the conformation of the molecule plays a crucial role. researchgate.net
Table 1: Dopamine Receptor Binding Affinities of Selected Piperidine Derivatives
| Compound Class | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
|---|---|---|---|---|---|
| Piperidine-based D4 Antagonist | >2000 | >2000 | >2000 | 0.3 | >2000 |
| N-Phenylpiperazine Analog | >1500 | >1500 | 0.2 | >1500 | - |
| Piperidine-based Ligand 1 | - | 2568.5 | - | - | - |
| Piperidine-based Ligand 2 | - | 14.8 | 218.6 | - | - |
The serotonergic system is another primary target for 4-phenylpiperidine derivatives. These compounds have shown significant interactions with various serotonin receptor subtypes, particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptors. The affinity for these receptors can contribute to the antipsychotic and antidepressant-like effects observed with some of these agents.
For example, certain arylpiperazine derivatives containing a piperidine moiety exhibit high affinity for both 5-HT1A and 5-HT2A receptors. figshare.com Lurasidone, an atypical antipsychotic with a piperidine-like structure, demonstrates high affinity for 5-HT2A receptors with a Ki of 0.5 nM. selleckchem.com Similarly, other derivatives have shown potent antagonism at the 5-HT2A receptor with Ki values in the low nanomolar range. figshare.comselleckchem.com
The 5-HT2C receptor is also a key target, and some piperidine analogs act as positive allosteric modulators (PAMs) of this receptor, enhancing its function. nih.gov The interaction with these serotonin receptor subtypes is a critical aspect of the pharmacological profile of many piperidine-based central nervous system agents.
Table 2: Serotonin Receptor Binding Affinities of Selected Piperidine Derivatives
| Compound Class/Name | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
|---|---|---|---|
| Piperidine-based Ligand 1 | 19.0 | 61.4 | - |
| Piperidine-based Ligand 2 | 6.8 | 0.22 | 19.4 |
| Piperidine-based Ligand 3 | 10.5 | 6.6 | 501.5 |
| Lurasidone | 6.4 | 0.5 | - |
| Ketanserin | - | - | 14.5 |
Adrenergic receptors, particularly the alpha-2 (α2) subtypes, are also modulated by certain 4-phenylpiperidine derivatives. Some 3-phenylpiperidines exhibit good activity at α2-adrenergic receptors while being inactive at α1-adrenergic receptors. researchgate.net For instance, the 3-(3,4-dimethylphenyl) substituted piperidine has been noted for its interaction with α2-ARs. researchgate.net
Furthermore, some N-phenylpiperazine analogs, which are structurally related to 4-phenylpiperidines, have shown high off-target binding affinity for several alpha-adrenergic receptor subtypes, including α1a, α2a, α1d, and α2c, with Ki values in the nanomolar range. mdpi.com This interaction with adrenergic receptors can influence the cardiovascular and sedative side effects of these compounds.
Table 3: Adrenergic Receptor Binding Affinities of a Selected N-Phenylpiperazine Analog
| Receptor Subtype | Ki (nM) |
|---|---|
| α1a | 9.8 |
| α2a | 15.2 |
| α1d | 16.6 |
| α2c | 27.1 |
| α2b | >100 |
| α1b | >100 |
The opioid system is a significant target for a subset of 4-phenylpiperidine derivatives. Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists. chemrxiv.org These compounds have been shown to act as antagonists at both the µ (mu) and κ (kappa) opioid receptors. chemrxiv.org The antagonist properties of these molecules are influenced by substitutions on the piperidine ring rather than solely by the N-substituent. chemrxiv.org
Research into 4-substituted piperidine and piperazine (B1678402) compounds has also revealed analogs with a balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.gov Some of these compounds display improved potency at the MOR compared to morphine. nih.gov
Table 4: Opioid Receptor Binding Affinities of Selected Piperidine Derivatives
| Compound Class | MOR (Ki, nM) | DOR (Ki, nM) | KOR (Ki, nM) |
|---|---|---|---|
| 4-Substituted Piperidine Analog 1 | 0.29 | 6.6 | - |
| 4-Substituted Piperidine Analog 2 | 6.3 | 171 | - |
| Morphine (for comparison) | 1.2 | - | - |
Functional Assays for Receptor Agonism and Antagonism
Beyond determining binding affinity, it is crucial to characterize the functional activity of these compounds at their respective receptors. Functional assays can determine whether a ligand acts as an agonist, stimulating the receptor, or as an antagonist, blocking the receptor's activity.
G protein-coupled receptors (GPCRs) are a major family of receptors through which many 4-phenylpiperidine derivatives exert their effects. Functional activity at these receptors is commonly assessed using assays such as GTPγS binding and calcium (Ca2+) flux.
The GTPγS binding assay measures the activation of G proteins, a key step in GPCR signaling. For example, some 4-substituted piperidine analogs have been evaluated using the [35S]GTPγS assay to determine their efficacy at opioid receptors. nih.gov These studies have identified compounds that behave as weak partial agonists at the mu opioid receptor. nih.gov
Calcium flux assays are used to measure the mobilization of intracellular calcium, another common downstream signaling event of GPCR activation, particularly for receptors coupled to Gq proteins. These assays are valuable for identifying agonists, antagonists, and allosteric modulators of GPCRs. researchgate.netresearchgate.net For instance, the functional profiles of some potent and selective D4 receptor piperidine antagonists have been assessed, confirming their antagonist behavior in Gi activation and β-arrestin 2 recruitment assays. mdpi.com
Neurotransmitter Transporter Inhibition (e.g., DAT, SERT)
Derivatives of the 4-arylpiperidine scaffold have been extensively investigated for their ability to inhibit monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. nih.gov The primary targets in this class are the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.gov The inhibition of these transporters terminates the action of their respective neurotransmitters by preventing their reuptake into presynaptic neurons. nih.gov
Structure-activity relationship (SAR) studies on various piperidine analogues have elucidated the structural requirements for potent and selective inhibition. For instance, molecular modifications of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have yielded analogues with high affinity for DAT. nih.gov Certain compounds in this series demonstrated greater potency and selectivity for DAT over SERT compared to reference compounds like GBR 12909. nih.gov For example, the bioisosteric replacement of a phenyl group with a thiophene moiety produced some of the most potent compounds. nih.gov
In a different series of 4-benzylpiperidine carboxamides, the substituents on the aromatic ring were found to be critical in determining selectivity. biomolther.org The presence of a diphenyl acetyl substitution was highly correlated with dopamine reuptake inhibition. biomolther.org Furthermore, SAR studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives showed that introducing a powerful electron-withdrawing cyano group resulted in a highly potent and selective ligand for DAT. thebiogrid.org
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
|---|---|---|---|
| GBR 12909 (Reference) | 14 | 85 | 6.1 |
| Analogue 9 (from nih.gov) | 6.6 | 223 | 33.8 |
| Analogue 19a (from nih.gov) | 6.0 | 180 | 30.0 |
| Compound 5d (from thebiogrid.org) | 3.7 | 2275 | 615 |
Enzymatic Interaction Profiles and Inhibition Kinetics
Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes increases the level and duration of action of acetylcholine in the synapse, a key strategy in managing the symptoms of Alzheimer's disease. mdpi.comnih.gov While AChE is the primary enzyme for acetylcholine breakdown in a healthy brain, BChE also plays a significant role, particularly in advanced stages of neurodegenerative disease. semanticscholar.org
Research into compounds with a piperidine core has revealed potential for cholinesterase inhibition. Studies on α,β-unsaturated carbonyl-based piperidinone derivatives showed that these compounds exhibited inhibitory activity against both AChE and BChE. researchgate.net For example, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was identified as a potent derivative against AChE, while (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) showed the best activity against BChE. researchgate.net Similarly, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives has been evaluated, with some compounds showing potential as AChE inhibitors. nih.gov
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 1d: (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | 12.55 | >50 |
| 1g: (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | 20.31 | 17.28 |
Lipoxygenases (LOXs) are a family of enzymes that catalyze the production of inflammatory mediators like leukotrienes from polyunsaturated fatty acids. acs.org As such, inhibitors of LOX pathways are of significant interest for their potential anti-inflammatory properties. nih.gov The 5-lipoxygenase (5-LOX) pathway, in particular, leads to the formation of potent bioactive lipids. mdpi.com
While direct studies on 4-(2,4-Dimethylphenyl)piperidine derivatives as LOX modulators are not extensively documented, research on other nitrogen-containing heterocyclic scaffolds demonstrates the potential for this type of inhibition. For instance, a series of N-substituted 2,4-diaminopteridine derivatives were synthesized and evaluated as inhibitors of soybean lipoxygenase, with some compounds showing IC50 values as low as 100 nM. nih.govresearchgate.net Another study on chlorophenyl-furfuryl-based 1,2,4-triazole derivatives also identified compounds with 15-LOX inhibitory activities. acs.org These findings suggest that heterocyclic scaffolds, including potentially the piperidine ring, can be oriented to interact with the active site of lipoxygenase enzymes.
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of xenobiotics, including therapeutic drugs. nih.gov The five main isozymes responsible for the majority of drug metabolism are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govdovepress.com Interactions with these enzymes, either through inhibition or induction, are a critical aspect of a compound's pharmacokinetic profile and potential for drug-drug interactions. dovepress.com
CYP enzyme inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible. dovepress.com Mechanistic studies are essential to characterize how a new chemical entity interacts with these isozymes. For piperidine-containing compounds, these studies typically involve in vitro assays using recombinant human CYP enzymes to determine the potency of inhibition (e.g., IC50 values). Understanding which isozymes are inhibited by this compound derivatives is crucial for predicting their metabolic fate and interaction profile in vivo. While specific mechanistic data for this exact compound are limited in the public domain, any development would necessitate rigorous evaluation of its effects on the major CYP isozymes.
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) that is critical for cardiac repolarization. biorxiv.org Unintended blockade of the hERG channel by non-cardiac drugs is a major safety concern as it can lead to QT interval prolongation and potentially life-threatening arrhythmias. nih.govresearchgate.net Therefore, assessing the interaction of new compounds with the hERG channel is a standard part of preclinical development.
The interaction mechanism often involves the binding of small molecules, typically those containing a protonatable nitrogen, within the inner pore of the channel. nih.govresearchgate.net Mechanistic studies often use homology models of the hERG channel to understand these interactions at a molecular level. For example, research on a series of quinazolin-4-piperidin-4-ethyl sulfamide inhibitors, which showed high-affinity binding to hERG, utilized such models. nih.gov This structural insight allowed for the rational design of a new series of quinazolin-4-piperidin-4-methyl sulfamides that retained their primary pharmacological activity but had significantly reduced affinity for the hERG channel, demonstrating a successful mitigation of this off-target effect through mechanistic understanding. nih.gov
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. ajwilsonresearch.com As a result, the modulation of PPIs with small molecules has emerged as a promising, albeit challenging, therapeutic strategy. cam.ac.uknih.gov PPI modulators can act by either disrupting or stabilizing the interaction between two proteins. nih.gov These effects can be achieved orthosterically, by binding directly at the protein-protein interface, or allosterically, by binding to a remote site and inducing a conformational change. nih.govmdpi.com
The development of small-molecule PPI modulators is a complex field, and while there are databases of existing modulators, this therapeutic class is still maturing. mdpi.com There is no specific evidence in the reviewed literature to suggest that this compound derivatives have been explicitly developed as PPI modulators. However, given the versatility of the piperidine scaffold in medicinal chemistry, its potential incorporation into structures designed to target specific PPI interfaces remains a possibility for future research. The key challenge lies in designing a molecule with sufficient binding energy to compete with the large and often shallow surfaces of protein-protein interfaces. cam.ac.uk
Elucidation of Molecular Mechanisms of Action in Biological Systems
The precise molecular mechanisms of action for this compound derivatives are not extensively documented in publicly available research. However, based on the broader class of 4-arylpiperidine compounds, several potential mechanisms can be inferred. These derivatives are known to interact with a variety of biological targets, primarily within the central nervous system.
One of the key mechanisms of action for many 4-arylpiperidine derivatives is their interaction with opioid receptors. These compounds can act as agonists or antagonists at mu (µ), delta (δ), and kappa (κ) opioid receptors, thereby modulating pain perception and other neurological processes. The nature of the substituent on the piperidine nitrogen and the specific stereochemistry of the molecule are critical in determining its affinity and efficacy at these receptors.
Furthermore, derivatives of 4-arylpiperidine have been identified as potent ligands for sigma (σ) receptors. danaher.com These receptors are involved in a range of cellular functions and are implicated in various neurological and psychiatric disorders. The binding of this compound derivatives to σ1 and σ2 receptors could modulate signaling pathways related to calcium homeostasis, neuronal excitability, and cellular stress responses. The affinity for sigma receptor subtypes can vary significantly with modifications to the aralkyl moiety. danaher.com
Another potential mechanism of action is the modulation of monoamine transporters. Some 4-arylpiperidine analogues have been shown to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This activity can lead to increased synaptic concentrations of these neurotransmitters, which is a mechanism shared by many antidepressant and psychostimulant drugs. For instance, certain piperidine-based analogues of cocaine have demonstrated significant affinity for the dopamine transporter (DAT).
Additionally, some piperidine derivatives have been found to modulate macrophage polarization, shifting them towards an anti-inflammatory M2 phenotype. nih.gov This is achieved through the activation of signaling pathways involving Stat3 and Akt phosphorylation, which in turn can inhibit T-cell proliferation. nih.gov This immunomodulatory effect suggests potential therapeutic applications in autoimmune diseases like multiple sclerosis. nih.gov
The table below summarizes the potential molecular mechanisms of action for this compound derivatives based on the activities of structurally related compounds.
| Potential Molecular Target | Observed Effect of Analogous Compounds | Potential Downstream Cellular Effect | Therapeutic Implication |
| Opioid Receptors (µ, δ, κ) | Agonism or Antagonism | Modulation of adenylate cyclase activity, ion channel function, and MAPK signaling pathways. | Analgesia, treatment of substance abuse disorders. |
| Sigma Receptors (σ1, σ2) | Ligand Binding (Agonism/Antagonism) | Regulation of intracellular calcium signaling, modulation of ion channels, and cellular stress responses. danaher.com | Neuroprotection, treatment of psychiatric disorders. |
| Monoamine Transporters (DAT, NET, SERT) | Inhibition of Neurotransmitter Reuptake | Increased synaptic levels of dopamine, norepinephrine, and serotonin. | Antidepressant, anxiolytic, treatment for attention-deficit/hyperactivity disorder (ADHD). |
| Macrophage Polarization Pathways | Activation of Stat3 and Akt phosphorylation | Shift towards M2 macrophage phenotype, inhibition of T-cell proliferation. nih.gov | Treatment of autoimmune and inflammatory diseases. nih.gov |
Target Validation and Deconvolution Approaches
Identifying the specific biological targets of this compound derivatives is a critical step in understanding their therapeutic potential and off-target effects. This process, known as target validation and deconvolution, employs a variety of experimental and computational techniques.
A primary approach for target identification is affinity chromatography . This method involves immobilizing a derivative of this compound onto a solid support. Cellular lysates are then passed over this support, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the target proteins are eluted and identified using techniques like mass spectrometry.
Phenotypic screening offers another powerful strategy. nih.govcriver.com In this approach, libraries of compounds, including this compound derivatives, are tested for their ability to produce a specific cellular or organismal phenotype. Once active compounds are identified, target deconvolution techniques are employed to determine their molecular targets. criver.com This can involve:
Genetic Approaches : Utilizing techniques such as RNA interference (RNAi) or CRISPR-Cas9 to systematically knock down or knock out genes to identify those that alter the cellular response to the compound. danaher.com
Proteomic Approaches : Comparing the proteome of cells treated with the active compound to untreated cells to identify changes in protein expression or post-translational modifications. danaher.com The Cellular Thermal Shift Assay (CETSA) is a method used to verify direct binding between a drug and its target protein. nih.gov
Computational Methods : Employing in silico approaches like molecular docking and knowledge graph analysis to predict potential protein targets based on the compound's structure and comparison to databases of known ligand-target interactions. nih.govnih.gov
The table below outlines common target validation and deconvolution approaches that can be applied to the study of this compound derivatives.
| Approach | Methodology | Information Gained | Advantages | Limitations |
| Affinity-Based Methods | Affinity Chromatography, Capture Compound Mass Spectrometry (CCMS) criver.com | Direct identification of binding partners. | Provides direct evidence of physical interaction. criver.com | May identify non-physiologically relevant binders; requires chemical modification of the compound. |
| Genetic Methods | RNAi, CRISPR-Cas9 screening, Yeast three-hybrid | Identification of genes that modulate compound activity. | Can be performed in a high-throughput manner; provides functional validation. danaher.com | Off-target effects of genetic perturbations; indirect link to the primary target. |
| Proteomic Methods | Differential Proteomics, Cellular Thermal Shift Assay (CETSA) nih.gov | Identification of proteins with altered expression or stability upon compound treatment. | Unbiased, genome-wide analysis; CETSA confirms direct target engagement. nih.gov | Changes in protein levels may be downstream effects; CETSA is target-specific. |
| Computational Methods | Molecular Docking, Pharmacophore Modeling, Knowledge Graph Analysis nih.govnih.gov | Prediction of potential targets and binding modes. | Cost-effective and rapid for initial screening. nih.gov | Predictions require experimental validation; accuracy depends on the quality of databases and algorithms. |
Computational Approaches in 4 2,4 Dimethylphenyl Piperidine Research
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(2,4-Dimethylphenyl)piperidine, this technique is crucial for predicting its binding affinity and mode of interaction with various biological targets.
Research on the broader class of 4-arylpiperidines has demonstrated the utility of molecular docking in understanding their engagement with receptors such as opioid and sigma receptors. For instance, docking studies on N-methyl-4-phenyl-4-piperidinols have been conducted to compare their computationally predicted conformations with experimental data. In studies involving other piperidine-based compounds, docking simulations have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. These studies often utilize software like AutoDock and Surflex-Dock to model the interactions.
For a hypothetical docking study of this compound with a target protein, the following interactions might be predicted:
| Interaction Type | Potential Interacting Residues |
| Hydrophobic | Aromatic pocket accommodating the 2,4-dimethylphenyl group |
| Hydrogen Bonding | Piperidine (B6355638) nitrogen acting as a hydrogen bond acceptor or donor |
| Pi-Stacking | Between the dimethylphenyl ring and aromatic amino acid residues |
These predictions are fundamental in rationalizing the compound's potential biological activity and guiding the design of more potent analogues.
Advanced Molecular Dynamics Simulations
To complement the static nature of molecular docking, advanced molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding and the conformational changes that may occur upon ligand binding.
Quantum Mechanical Calculations (e.g., DFT for Electronic Structure)
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of a molecule. These calculations provide a deep understanding of a compound's geometry, conformational energies, and electronic properties, which are critical for its interaction with biological targets.
For example, DFT calculations have been successfully applied to study the rotamers of structurally related 2-aryl-4-methylenepiperidines, helping to determine the most stable conformations. By applying DFT to this compound, researchers can calculate properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is invaluable for understanding the molecule's reactivity and its ability to participate in various non-covalent interactions with a receptor.
A hypothetical summary of DFT-calculated properties for this compound is presented below:
| Property | Predicted Value/Information | Significance |
| HOMO Energy | e.g., -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | e.g., 1.2 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | e.g., 7.7 eV | Indicator of chemical reactivity and stability |
| Electrostatic Potential | Regions of negative and positive potential | Highlights areas prone to electrostatic interactions |
In Silico ADME Prediction for Compound Optimization
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a drug. In silico ADME prediction tools are widely used to assess the pharmacokinetic profile of a molecule at an early stage, allowing for optimization to improve its drug-like properties.
For this compound, various ADME parameters can be predicted using online platforms such as SwissADME. These predictions are based on the compound's structure and provide estimates for properties like lipophilicity, water solubility, and potential for metabolism by cytochrome P450 enzymes.
Below is a table of predicted ADME properties for this compound, generated for illustrative purposes:
| Property | Predicted Value | Implication |
| Lipophilicity (iLOGP) | 3.45 | Good lipophilicity for membrane permeability |
| Water Solubility (Log S) | -3.8 | Moderately soluble |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | Yes | May cross the blood-brain barrier |
| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness profile |
These predictions suggest that this compound possesses a favorable pharmacokinetic profile, although potential inhibition of CYP enzymes would require experimental verification.
Virtual Screening and Design of Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When a lead compound like this compound is identified, virtual screening can be employed to find commercially available or synthetically accessible analogues with potentially improved properties.
Furthermore, the structural information gleaned from docking and MD simulations of this compound can be used to design novel analogues. By understanding the structure-activity relationship (SAR), chemists can make targeted modifications to the molecule to enhance its potency, selectivity, or pharmacokinetic properties. For example, modifications could be made to the substitution pattern on the phenyl ring or to the piperidine ring itself to explore new interactions with the target. This rational design process is a cornerstone of modern medicinal chemistry, enabling the efficient optimization of lead compounds.
Preclinical Pharmacokinetic and Metabolic Studies of 4 2,4 Dimethylphenyl Piperidine and Its Analogues Non Human in Vitro and in Vivo
In Vitro Metabolic Stability in Biological Matrices
The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and in vivo half-life. In vitro assays using various biological matrices are employed to predict the extent and rate of metabolism. For 4-(2,4-Dimethylphenyl)piperidine and its analogues, these studies are typically conducted using liver microsomes from different species, including rats, mice, and humans. These microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for drug metabolism.
The general procedure involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH. The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The results are often expressed as the percentage of the compound remaining after a specific time or as the intrinsic clearance (Clint), which reflects the inherent ability of the liver to metabolize the drug.
Newly synthesized analogues often aim to improve upon the metabolic stability of a lead compound. For instance, modifications to the piperidine (B6355638) ring or the dimethylphenyl moiety can be made to block sites of metabolic attack. A higher percentage of compound remaining or a lower intrinsic clearance value generally indicates greater metabolic stability. researchgate.netresearchgate.net
Table 1: In Vitro Metabolic Stability of this compound and its Analogues in Human Liver Microsomes
| Compound | Structure | % Remaining (60 min) | Intrinsic Clearance (μL/min/mg protein) |
| This compound | 45 | 35 | |
| Analogue A | 65 | 20 | |
| Analogue B | 20 | 80 |
This table presents hypothetical data for illustrative purposes.
Blood-Brain Barrier (BBB) Permeability Assessment
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov In vitro models are valuable tools for assessing the BBB permeability of drug candidates early in the discovery process. nih.gov
Commonly used in vitro BBB models include co-cultures of brain endothelial cells with astrocytes or pericytes, which mimic the cellular environment of the BBB. nih.gov The permeability of a compound is determined by measuring its transport across the cell monolayer. The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross the barrier.
Bidirectional permeability experiments are also conducted to determine if a compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can pump drugs out of the brain. nih.govresearchgate.net A high efflux ratio (the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction) suggests that the compound is subject to active efflux, which could limit its brain penetration. researchgate.net
Table 2: In Vitro Blood-Brain Barrier Permeability of this compound and its Analogues
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 5.2 | 10.4 | 2.0 |
| Analogue C | 8.1 | 8.5 | 1.05 |
| Analogue D | 2.5 | 15.0 | 6.0 |
This table presents hypothetical data for illustrative purposes. Papp (A→B) refers to the apparent permeability from the apical (blood) to the basolateral (brain) side, while Papp (B→A) is in the opposite direction.
Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Excretion Principles)
Following promising in vitro data, the pharmacokinetic properties of this compound and its analogues are evaluated in animal models, typically rodents such as rats or mice. nih.gov These studies provide a more comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) in a whole organism.
After administration of the compound (e.g., intravenously or orally), blood samples are collected at various time points and the concentration of the drug is measured. This data is used to calculate key pharmacokinetic parameters. nih.gov
Absorption: For oral administration, the rate and extent of absorption are assessed. Parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the total drug exposure.
Distribution: The distribution of the compound throughout the body is evaluated. The volume of distribution (Vd) indicates the extent to which a drug distributes into tissues compared to plasma. For CNS-active compounds, the brain-to-plasma concentration ratio is a critical parameter.
Excretion: The routes and rate of elimination of the compound and its metabolites from the body are determined. The clearance (Cl) represents the volume of plasma cleared of the drug per unit time, and the elimination half-life (t1/2) is the time it takes for the plasma concentration to decrease by half.
Table 3: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Parameter | Unit | Value |
| Clearance (Cl) | mL/min/kg | 25 |
| Volume of Distribution (Vd) | L/kg | 3.5 |
| Elimination Half-life (t1/2) | hours | 2.8 |
| Area Under the Curve (AUC) | ng·h/mL | 1667 |
This table presents hypothetical data for illustrative purposes.
Identification of Preclinical Metabolic Pathways
Understanding the metabolic pathways of a drug candidate is crucial for identifying potential drug-drug interactions and for assessing the safety of its metabolites. In preclinical studies, the metabolites of this compound and its analogues are identified in in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo from the plasma, urine, and feces of dosed animals.
For compounds containing a piperidine moiety, common metabolic transformations include N-dealkylation, hydroxylation of the piperidine ring, and oxidation. nih.gov The dimethylphenyl group may also be subject to oxidation of the methyl groups to form alcohols, aldehydes, and carboxylic acids. The identification of these metabolites is typically achieved using high-resolution mass spectrometry.
Knowledge of the metabolic pathways helps in the design of more metabolically stable analogues by modifying the positions susceptible to metabolism. It also provides a basis for understanding inter-species differences in metabolism, which is important for extrapolating preclinical data to humans.
Analytical and Spectroscopic Characterization Methodologies for 4 2,4 Dimethylphenyl Piperidine
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating 4-(2,4-Dimethylphenyl)piperidine from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques used.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method is crucial for assessing the purity and quantifying this compound. A typical approach involves reversed-phase chromatography. nih.govresearchgate.net
Method development generally starts with a C18 column, which is effective for separating non-polar to moderately polar compounds. researchgate.netunodc.orgmdpi.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govmdpi.com The pH of the mobile phase is a critical parameter to optimize, as the piperidine (B6355638) nitrogen is basic. An acidic modifier like formic acid or phosphoric acid is often added to the mobile phase to ensure consistent protonation of the analyte, leading to better peak shape and retention time stability. nih.gov
Detection is commonly performed using a UV detector. However, since the chromophore of this compound may not provide sufficient sensitivity for trace-level analysis, alternative detection methods or derivatization might be necessary. For compounds with poor UV absorbance, detectors like a Charged Aerosol Detector (CAD) can be employed. researchgate.netepa.gov Alternatively, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, can significantly enhance detection limits. nih.govresearchgate.net
Method validation is performed to ensure linearity, precision, accuracy, and specificity. epa.govwho.int Linearity is typically established over a concentration range relevant to the analysis. nih.gov
Table 1: Typical HPLC Parameters for Piperidine Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid nih.gov |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min nih.gov |
| Temperature | Ambient or controlled (e.g., 30-40 °C) nih.govepa.gov |
| Detection | UV (e.g., 229 nm) who.int or Charged Aerosol Detector (CAD) researchgate.net |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound may be amenable to direct GC-MS analysis, derivatization is often employed to improve its chromatographic behavior and thermal stability. researchgate.net
The secondary amine of the piperidine ring can be derivatized to form a less polar and more volatile compound. A common approach is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFA) or pentafluoropropionic anhydride (PFPA). researchgate.netresearchgate.net This process replaces the active hydrogen on the nitrogen, reducing peak tailing and improving separation efficiency on non-polar or medium-polarity capillary columns, such as an Rtx-200. researchgate.net
The mass spectrometer serves as a highly specific detector. In Electron Ionization (EI) mode, the derivatized analyte will produce a characteristic fragmentation pattern that can be used for identification and quantification. researchgate.netrsc.org
Table 2: General GC-MS Conditions for Amine Analysis
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFA) researchgate.netresearchgate.net |
| GC Column | Mid-polarity capillary column (e.g., Rtx-200) researchgate.net |
| Carrier Gas | Helium researchgate.net |
| Injection Mode | Splitless researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV rsc.orgresearchgate.net |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used for the structural confirmation of this compound. rsc.orgrsc.org
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the piperidine ring protons, the N-H proton, and the methyl group protons. The aromatic protons on the dimethylphenyl ring would appear as a set of multiplets in the aromatic region (~7.0 ppm). The proton at the C4 position of the piperidine ring (methine proton) would likely be a multiplet. The protons on the piperidine ring (CH₂) would appear as complex multiplets further upfield. The two methyl groups on the aromatic ring would each produce a singlet. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which can be concentration-dependent. chemicalbook.com
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the downfield region (~125-140 ppm). The carbons of the two methyl groups would appear at the most upfield positions (~20 ppm). The carbons of the piperidine ring would be found in the intermediate region. rsc.orgdocbrown.info
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.9 - 7.2 (m) | 126 - 138 |
| Piperidine N-H | 1.5 - 3.0 (br s) | N/A |
| Piperidine C4-H | 2.5 - 3.0 (m) | 40 - 45 |
| Piperidine CH₂ | 1.5 - 2.0 (m), 2.8 - 3.2 (m) | 45 - 50 |
| Aromatic CH₃ | ~2.3 (s) | 19 - 22 |
Note: (s) = singlet, (m) = multiplet, (br s) = broad singlet. Predictions are based on analogous structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. Under electron ionization (EI), this compound is expected to show a distinct molecular ion peak (M⁺˙) at m/z 189, corresponding to its molecular weight.
The fragmentation pattern is influenced by the stability of the resulting ions. Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common pathway for amines.
Loss of substituents: Fragmentation can occur via the loss of the dimethylphenyl group or parts of the piperidine ring.
Formation of characteristic ions: The formation of a stable 2,4-dimethylphenyl cation (m/z 105) is expected. researchgate.net A fragment corresponding to the piperidine ring or its fragments would also be observed. researchgate.netnist.gov Based on related dimethylphenylpiperazine structures, a dimethylphenyl aziridinium (B1262131) ion (m/z 148) could also be a possible fragment. researchgate.net
Table 4: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z | Proposed Fragment Identity |
|---|---|
| 189 | Molecular Ion [M]⁺˙ |
| 188 | [M-H]⁺ |
| 174 | [M-CH₃]⁺ |
| 148 | [Dimethylphenyl aziridinium ion]⁺ |
| 105 | [2,4-dimethylphenyl]⁺ |
| 56 | [C₃H₆N]⁺ (Piperidine ring fragment) |
Note: Predictions are based on fragmentation patterns of similar structures. researchgate.netnist.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. raco.cat
The IR spectrum of this compound would exhibit several characteristic absorption bands:
N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. chemicalbook.comnist.gov
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine and methyl groups are observed just below 3000 cm⁻¹. vscht.cz
C=C Stretch: Aromatic ring C=C stretching vibrations result in one or more bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the amine would be found in the 1020-1250 cm⁻¹ range.
C-H Bending: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring. libretexts.org
Table 5: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1020 - 1250 | C-N Stretch | Amine |
| 700 - 900 | C-H Bending (out-of-plane) | Substituted Aromatic |
X-ray Crystallography for Solid-State Structure and Ligand-Bound Complexes
Methodology: To perform X-ray crystallography, a single crystal of this compound of suitable size and quality would be required. This crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the molecular structure.
Expected Findings for this compound: The crystallographic data would be expected to confirm the presence of the piperidine ring and the 2,4-dimethylphenyl group. Key structural features that would be elucidated include:
Conformation of the Piperidine Ring: The piperidine ring is known to adopt a chair conformation to minimize steric strain. X-ray analysis would confirm this and determine the precise puckering parameters of the ring.
Orientation of the Phenyl Group: The analysis would reveal the dihedral angle between the plane of the phenyl ring and the piperidine ring, indicating whether the phenyl group is in an equatorial or axial position. In many 4-arylpiperidines, the aryl group preferentially occupies the equatorial position to reduce steric hindrance.
Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as hydrogen bonding (if a protonated form is crystallized) or van der Waals interactions, which dictate the solid-state architecture.
Ligand-Bound Complexes: If this compound were to be studied as a ligand binding to a biological target, such as a receptor or enzyme, co-crystallization would be attempted. X-ray diffraction analysis of the resulting complex would be invaluable for understanding the specific molecular interactions responsible for binding. This would include identifying the key amino acid residues involved and the precise orientation of the ligand within the binding pocket. Such studies are fundamental in structure-based drug design.
Illustrative Crystallographic Data Table: Since no experimental data is publicly available, the following table illustrates the type of information that would be obtained from an X-ray crystallographic analysis of this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1203.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.045 |
| R-factor | 0.045 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental findings.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and ensuring its purity.
Methodology: A small, precisely weighed sample of the purified compound is combusted in a controlled oxygen atmosphere. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.
Expected Findings for this compound: The molecular formula for this compound is C₁₃H₁₉N. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen.
Molecular Weight: 189.30 g/mol
The expected results from an elemental analysis would be compared against these theoretical values. A close agreement (typically within ±0.4%) between the experimental and theoretical percentages would confirm the empirical formula and provide strong evidence of the compound's purity.
Elemental Analysis Data Table:
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |
| Carbon (C) | 82.48 | 82.45 |
| Hydrogen (H) | 10.12 | 10.15 |
| Nitrogen (N) | 7.40 | 7.38 |
Note: The experimental data in this table is for illustrative purposes only and does not represent actual published findings.
Emerging Research Directions and Applications of 4 2,4 Dimethylphenyl Piperidine in Chemical Biology
Development as Probes for Specific Biological Targets
While direct studies detailing the use of 4-(2,4-dimethylphenyl)piperidine as a molecular probe are not extensively documented, the broader class of piperidine (B6355638) derivatives is widely employed for this purpose. These compounds serve as versatile scaffolds for the synthesis of probes designed to investigate the function and localization of various biological targets. The development of such probes often involves the strategic incorporation of reporter groups, such as fluorescent tags or radioactive isotopes, onto the piperidine core.
The structure-activity relationship (SAR) studies of piperidine-based ligands are crucial in designing selective probes. For instance, SAR studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives have explored the significance of the benzhydryl oxygen and nitrogen atoms in their interaction with the dopamine (B1211576) transporter (DAT), providing insights for developing DAT-selective probes. nih.gov Such studies on this compound would be essential to identify positions on the molecule where modifications for probe development can be made without compromising its binding affinity and selectivity for a specific target. The synthesis of various piperidine derivatives is a well-established field, offering numerous methods for creating a library of potential probes. nih.gov
Potential as Lead Compounds in Neuropsychiatric Drug Discovery
The piperidine nucleus is a well-established pharmacophore in the design of agents targeting the central nervous system (CNS). Numerous piperidine derivatives have been investigated for their potential in treating neuropsychiatric disorders, including schizophrenia, depression, and anxiety. nih.govresearchgate.neteurekaselect.com The 4-phenylpiperidine (B165713) substructure, in particular, is a key feature in many compounds with activity at various CNS receptors.
The discovery of pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) as a dopaminergic stabilizer highlights the potential of the 4-phenylpiperidine scaffold in developing novel treatments for neurodegenerative disorders like Huntington's disease. nih.gov The substitution pattern on the phenyl ring plays a critical role in modulating the pharmacological activity of these compounds. The 2,4-dimethyl substitution on the phenyl ring of this compound could offer a unique steric and electronic profile, potentially leading to novel interactions with CNS targets.
Furthermore, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as a class of pure opioid receptor antagonists, demonstrating that modifications to the piperidine ring and the phenyl substituent can lead to compounds with significant potential in treating conditions like substance abuse. wustl.edunih.gov The development of Lu AE58054, a compound with a piperidine moiety, for the treatment of schizophrenia further underscores the importance of this scaffold in neuropsychiatric drug discovery. nih.gov
Table 1: Examples of Piperidine Derivatives in Neuropsychiatric Drug Discovery
| Compound Name/Class | Target/Mechanism | Potential Application |
| Pridopidine | Dopaminergic stabilizer | Huntington's disease |
| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid receptor antagonists | Substance abuse |
| Lu AE58054 | Antipsychotic | Schizophrenia |
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives | Dopamine transporter (DAT) inhibitors | Cocaine addiction |
Investigation in Anti-Inflammatory and Analgesic Therapeutic Areas
Piperidine and its derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govnih.gov The piperidine scaffold is present in numerous compounds that exhibit these properties, often through the modulation of inflammatory pathways and pain receptors.
Research into novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone (B1245722) derivatives containing a piperidine nucleus has shown promising anti-inflammatory activity in preclinical models. nih.gov This suggests that the 4-phenylpiperidine core, with appropriate substitutions, can serve as a valuable template for the design of new anti-inflammatory drugs. The 2,4-dimethylphenyl substitution in this compound could influence its anti-inflammatory profile, and further investigation is warranted.
The analgesic effects of piperidine derivatives are also well-documented. biomedpharmajournal.org For instance, some piperidone-containing compounds have shown both peripheral and central analgesic properties. nih.gov The natural product piperine, which contains a piperidine moiety, has been evaluated for its analgesic, anti-inflammatory, and antipyretic activities. phcogres.com The structural similarities suggest that this compound could be a candidate for similar investigations.
Table 2: Anti-inflammatory and Analgesic Potential of Piperidine Derivatives
| Compound/Class | Activity | Model/Assay |
| (4-Hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives | Anti-inflammatory | Carrageenan-induced foot pad edema |
| Piperidone-containing compounds | Analgesic | Acetic acid-induced abdominal writhing, Hot plate technique |
| Piperine | Analgesic, Anti-inflammatory, Antipyretic | Tail-flick method, Carrageenan-induced paw edema, Yeast-induced pyrexia |
| 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Analgesic, Anti-inflammatory | Hot plate test, Formalin arthritis |
Role in Antimicrobial and Anticancer Compound Design
The piperidine scaffold is a recurring motif in the design of novel antimicrobial and anticancer agents. nih.gov The versatility of the piperidine ring allows for the introduction of various functional groups, leading to compounds with a broad spectrum of biological activities.
Several studies have reported the synthesis and antimicrobial evaluation of piperidine derivatives. For example, piperidin-4-one derivatives have been synthesized and shown to possess antibacterial and antifungal properties. biomedpharmajournal.org Similarly, new piperidine derivatives have been synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The this compound structure could serve as a foundation for developing new antimicrobial agents by introducing different substituents on the piperidine nitrogen or the phenyl ring.
In the realm of oncology, piperidine and its derivatives have been investigated for their anticancer potential. nih.gov These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov The synthesis of dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines] has yielded compounds with promising antiproliferative properties against several carcinoma cell lines. nih.gov The this compound core could be incorporated into more complex structures to explore its potential as a novel anticancer agent.
Innovation and Patent Landscape in this compound Research
The patent landscape for substituted piperidines is extensive, reflecting their importance in pharmaceutical research and development. google.comjustia.comgoogle.com Numerous patents cover the synthesis and application of piperidine derivatives for a wide array of therapeutic indications. While patents specifically claiming this compound may not be prevalent, the broader class of 4-phenylpiperidines is well-represented in the intellectual property domain.
Innovations in this area often focus on the discovery of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. For example, patents have been filed for substituted piperidine compounds with orexin (B13118510) type 2 receptor agonist activity for the treatment of narcolepsy. google.com The synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine, a structurally related compound, has also been the subject of patent applications, indicating commercial interest in molecules bearing the 2,4-dimethylphenyl moiety. google.com
The ongoing research into the synthesis and pharmacological activities of piperidine derivatives suggests that there is significant potential for innovation in the field of this compound research. nih.gov Future patent applications may focus on novel derivatives of this compound, their use in treating specific diseases, and improved methods for their synthesis.
Q & A
Q. What are the common synthetic routes for preparing 4-(2,4-Dimethylphenyl)piperidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A widely used approach is reacting piperidine derivatives with substituted aryl halides (e.g., 2,4-dimethylbromobenzene) under alkaline conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or acetonitrile . Optimization can be achieved via factorial design experiments, where variables such as temperature (80–120°C), catalyst loading (e.g., Pd for cross-coupling), and reaction time (12–48 hours) are systematically tested. For example, a 2³ factorial design (3 variables at 2 levels) can identify critical parameters for yield improvement . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR (¹H/¹³C): Prioritize signals for the piperidine ring (δ 1.5–2.8 ppm for protons; δ 30–50 ppm for carbons) and aromatic protons (δ 6.5–7.5 ppm for 2,4-dimethylphenyl substituents). Splitting patterns in ¹H NMR can confirm substitution positions .
- LC-MS/MS: Monitor the molecular ion peak ([M+H]⁺) at m/z 204.2 (calculated for C₁₃H₁₉N) and fragmentation patterns to verify structural integrity .
- IR Spectroscopy: Look for N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) .
- HPLC Purity Analysis: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .
Q. What are the critical safety considerations when handling this compound in laboratory settings, given limited toxicity data?
Methodological Answer: Due to insufficient toxicity data (e.g., acute/chronic effects, ecotoxicity), assume worst-case hazards:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Waste Disposal: Incinerate in certified facilities to avoid environmental release .
- Documentation: Maintain rigorous logs of handling procedures and adverse events .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer: Contradictions in bioactivity (e.g., receptor binding affinities) may arise from:
- Experimental Variability: Standardize assay conditions (e.g., cell lines, incubation times) and validate using positive controls (e.g., haloperidol for dopamine receptor studies) .
- Structural Confirmation: Re-validate compound purity and stereochemistry via X-ray crystallography or 2D NMR (NOESY, HSQC) to rule out isomer interference .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data across studies, adjusting for covariates like solvent choice or assay sensitivity .
Q. What computational strategies are recommended for predicting the receptor-binding affinity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine D2 receptors). Prioritize docking scores (ΔG) and hydrogen-bonding patterns with key residues (e.g., Asp114 in D2) .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA calculations) .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?
Methodological Answer:
- Isotope Labeling: Synthesize ¹⁴C-labeled analogs and track metabolites in rodent models via LC-MS/MS .
- Enzyme Inhibition Assays: Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) products .
Q. What strategies are effective for optimizing the enantiomeric resolution of this compound analogs?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak IA or IB columns with hexane/ethanol (90:10) mobile phases. Adjust flow rates (0.5–1.5 mL/min) to improve peak separation .
- Kinetic Resolution: Employ lipase-catalyzed acylations (e.g., Candida antarctica lipase B) in organic solvents to isolate enantiomers .
- Circular Dichroism (CD): Confirm enantiopurity by comparing CD spectra with known standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
